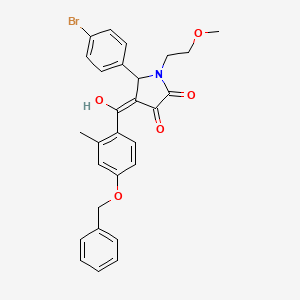

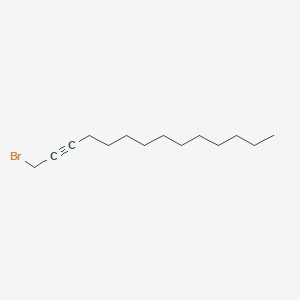

![molecular formula C18H17Cl2N5O2S B12006848 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12006848.png)

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{[4-Amino-5-(2,4-dichlorphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamid ist eine komplexe organische Verbindung, die für ihre vielfältigen Anwendungen in der wissenschaftlichen Forschung bekannt ist. Diese Verbindung weist einen Triazolring, eine Dichlorphenylgruppe und eine Methoxy-Methylphenylacetamid-Einheit auf, was sie zu einem Molekül von Interesse in verschiedenen Bereichen wie der pharmazeutischen Chemie, der Pharmakologie und der Materialwissenschaft macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-{[4-Amino-5-(2,4-dichlorphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamid beinhaltet typischerweise mehrere Schritte:

Bildung des Triazolrings: Der Triazolring wird durch eine Cyclisierungsreaktion unter Beteiligung von Hydrazinderivaten und geeigneten Aldehyden oder Ketonen unter sauren oder basischen Bedingungen synthetisiert.

Einführung der Dichlorphenylgruppe: Die Dichlorphenylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, häufig unter Verwendung von 2,4-Dichlorbenzylchlorid und einem geeigneten Nucleophil.

Anlagerung der Sulfanyl-Gruppe: Die Sulfanyl-Gruppe wird durch eine Thiolierungsreaktion hinzugefügt, bei der ein Thiol-Reagenz mit dem Triazol-Zwischenprodukt reagiert.

Bildung der Acetamid-Einheit: Der letzte Schritt beinhaltet die Acylierung der Aminogruppe mit 2-Methoxy-5-methylphenylacetylchlorid unter basischen Bedingungen, um die Zielverbindung zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Synthese optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren, High-Throughput-Screening für optimale Reaktionsbedingungen und fortschrittliche Reinigungstechniken wie Kristallisation und Chromatographie, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanyl-Gruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können den Triazolring oder die Dichlorphenylgruppe angreifen, was die elektronischen Eigenschaften des Moleküls möglicherweise verändert.

Substitution: Die Verbindung ist anfällig für nucleophile und elektrophile Substitutionsreaktionen, insbesondere an den aromatischen Ringen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA).

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Nucleophile wie Amine oder Thiole.

Hauptprodukte

Oxidation: Sulfoxide, Sulfone.

Reduktion: Reduzierte Triazolderivate, dechlorierte Phenylgruppen.

Substitution: Verschiedene substituierte Triazol- und Phenylderivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuer Materialien.

Biologie

Biologisch wird die Verbindung auf ihr Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht. Es ist bekannt, dass ihr Triazolring mit verschiedenen biologischen Zielmolekülen interagiert, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin

In der Medizin wird die Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht. Ihre Fähigkeit, biologische Signalwege zu modulieren, macht sie zu einem vielversprechenden Kandidaten für die Behandlung von Krankheiten wie Krebs, Infektionen und Entzündungszuständen.

Industrie

Industriell wird die Verbindung bei der Entwicklung fortschrittlicher Materialien eingesetzt, darunter Polymere und Beschichtungen. Ihre Stabilität und Reaktivität machen sie für verschiedene Anwendungen in der Materialwissenschaft geeignet.

Wirkmechanismus

Der Wirkmechanismus von 2-{[4-Amino-5-(2,4-dichlorphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen. Der Triazolring kann an aktive Zentren von Enzymen binden und deren Aktivität hemmen. Die Dichlorphenylgruppe verstärkt die Bindungsaffinität der Verbindung durch hydrophobe Wechselwirkungen, während die Sulfanyl-Gruppe kovalente Bindungen mit Zielproteinen eingehen kann, was zu einer irreversiblen Hemmung führt.

Wirkmechanismus

The mechanism of action of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The dichlorophenyl group enhances the compound’s binding affinity through hydrophobic interactions, while the sulfanyl group can form covalent bonds with target proteins, leading to irreversible inhibition.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-{[4-Amino-5-(2,4-dichlorphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamid

- 2-{[4-Amino-5-(2,4-dichlorphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamid

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist 2-{[4-Amino-5-(2,4-dichlorphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamid aufgrund des Vorhandenseins der Methoxy- und Methylgruppen am Phenylring einzigartig. Diese Gruppen können die chemische Reaktivität, die biologische Aktivität und die Gesamtstabilität der Verbindung deutlich beeinflussen, was sie zu einem vielseitigen Molekül für verschiedene Anwendungen macht.

Eigenschaften

Molekularformel |

C18H17Cl2N5O2S |

|---|---|

Molekulargewicht |

438.3 g/mol |

IUPAC-Name |

2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |

InChI |

InChI=1S/C18H17Cl2N5O2S/c1-10-3-6-15(27-2)14(7-10)22-16(26)9-28-18-24-23-17(25(18)21)12-5-4-11(19)8-13(12)20/h3-8H,9,21H2,1-2H3,(H,22,26) |

InChI-Schlüssel |

WFKAWBCVCMDXCX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2E)-5-(4-fluorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006775.png)

![N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12006781.png)

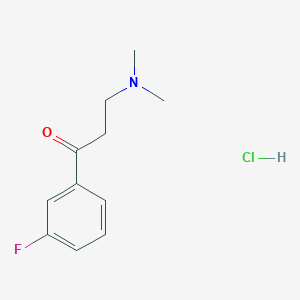

![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12006806.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12006810.png)

![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12006817.png)

![2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B12006840.png)